molecular formula C8H5ClO B126303 6-Chlorobenzofuran CAS No. 151619-12-4

6-Chlorobenzofuran

Cat. No.: B126303
CAS No.: 151619-12-4
M. Wt: 152.58 g/mol
InChI Key: BKBDOWJPNZYBSO-UHFFFAOYSA-N
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Description

6-Chlorobenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the reaction of benzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorobenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding benzofuran-6-carboxylic acids.

    Reduction: Reduction reactions can convert it to this compound-2-ol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products:

    Oxidation: Benzofuran-6-carboxylic acids.

    Reduction: this compound-2-ol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chlorobenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have shown its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing into its potential as an anticancer agent, with some derivatives showing promising results in inhibiting cancer cell growth.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

6-Chlorobenzofuran can be compared with other chlorinated benzofurans and benzofuran derivatives:

    5-Chlorobenzofuran: Similar structure but with the chlorine atom at the fifth position, which may result in different chemical and biological properties.

    7-Chlorobenzofuran: Chlorine atom at the seventh position, also leading to variations in reactivity and applications.

    Benzofuran: The parent compound without any chlorine substitution, used as a reference for understanding the effects of chlorination.

Properties

IUPAC Name

6-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBDOWJPNZYBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591226
Record name 6-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151619-12-4
Record name 6-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2,3-dihydro-1-benzofuran-3-one (2.5 g, 14.83 mmol) in methanol (50 mL) was treated with NaBH4 (1.2 g, 31.58 mmol) in four equivalent portions at room temperature, until the reaction was complete, as monitored by TLC (1 h). The reaction mixture was quenched by the addition of acetone (10 mL). This mixture was then treated with HCl (3N, 20 mL). After stirring for another 1 h, the resulting solution was extracted with ethyl acetate (3×50 mL) dried over anhydrous magnesium sulfate and concentrated under vacuum to give 6-chloro-1-benzofuran as oil (2 g, crude).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?

A: this compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, this compound reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of this compound in constructing natural products and other biologically relevant molecules.

Q2: Are there other synthetic routes to furoventalene besides utilizing this compound?

A: While the provided research highlights a specific synthesis utilizing this compound, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.

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